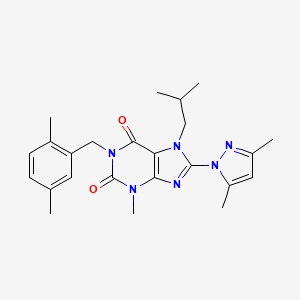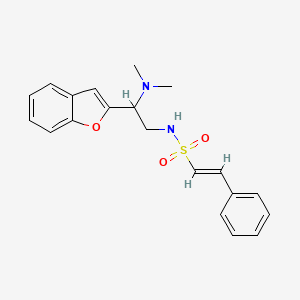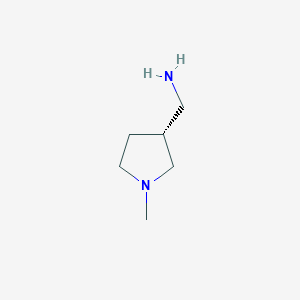
3-((2-chlorobenzyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-chlorobenzyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C18H15ClFN3O and its molecular weight is 343.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Fluorinated Pyrazoles Research on the synthesis of 3-amino-4-fluoropyrazoles highlights their significance as functional building blocks in medicinal chemistry due to their potential in facilitating further functionalization. The synthetic strategy developed involves the monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines, underscoring their adaptability and utility in drug discovery processes (Surmont et al., 2011).
Computational Evaluation for Pharmaceutical Potential A comprehensive study synthesizing two pyrazole derivatives and evaluating their reactive properties through computational approaches such as DFT calculations, MD simulations, and molecular docking has been conducted. This work demonstrates the potential of these compounds in drug development, with findings indicating possible inhibitory activities against specific enzymes, suggesting their application in treating diseases like tuberculosis (Thomas et al., 2018).
Discovery of Novel GPR39 Agonists A study discovered two kinase inhibitors as novel GPR39 agonists, showcasing the role of zinc as an allosteric modulator in the activation of GPR39, a G protein-coupled receptor. This finding expands the understanding of kinase off-targets and highlights the potential therapeutic applications of these compounds in diseases where GPR39 is implicated (Sato et al., 2016).
Aurora Kinase Inhibition for Cancer Treatment The synthesis and characterization of compounds with specific structural features have shown potential in inhibiting Aurora A kinase, offering a promising approach to cancer treatment. This research presents a compound that could be beneficial in developing new therapeutic agents against cancer, highlighting the importance of chemical synthesis in drug discovery (ヘンリー,ジェームズ, 2006).
Antibacterial and Antifungal Agents The synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones has been reported, along with their screening for antibacterial activity. This research contributes to the ongoing search for new antimicrobial agents, demonstrating the potential of these compounds in addressing resistance to current antibiotics (Solankee & Patel, 2004).
Antimicrobial Activity of Novel Schiff Bases Another study focused on the synthesis of novel Schiff bases using specific pyrazole derivatives, showing significant antimicrobial activity. These findings support the development of new antimicrobial compounds, potentially contributing to the treatment of infections resistant to existing drugs (Puthran et al., 2019).
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess diverse biological activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The compound’s structure suggests that it could be readily prepared and is generally environmentally benign . This implies that the compound could potentially have favorable pharmacokinetic properties.
Result of Action
It’s worth noting that compounds with similar structures have been found to exhibit various biological activities . This suggests that the compound could potentially have a wide range of effects at the molecular and cellular levels.
Action Environment
It’s known that the success of similar compounds in suzuki–miyaura (sm) cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound could potentially be stable and effective under a variety of environmental conditions.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylamino]-1-(3-fluoro-4-methylphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O/c1-12-6-7-14(10-16(12)20)23-9-8-21-17(18(23)24)22-11-13-4-2-3-5-15(13)19/h2-10H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPFTJQCVAIRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-Dichloro-N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2953925.png)
![2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid](/img/structure/B2953926.png)
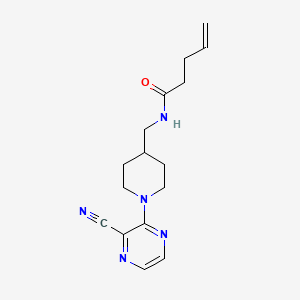
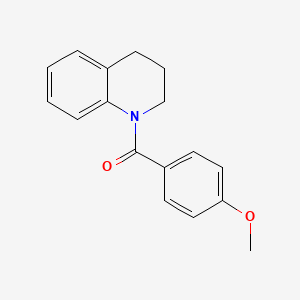
![3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
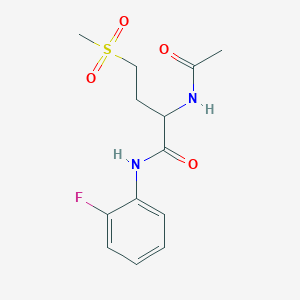
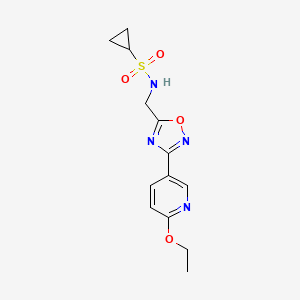
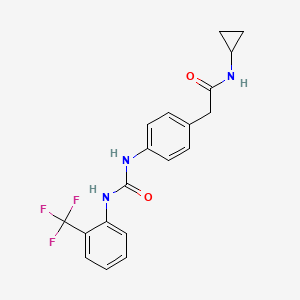
![1-(2-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2953937.png)

